molecular formula C15H16 B080277 4-Propylbiphenyl CAS No. 10289-45-9

4-Propylbiphenyl

Cat. No. B080277
CAS RN: 10289-45-9
M. Wt: 196.29 g/mol
InChI Key: NAYIXKXYHOLMRC-UHFFFAOYSA-N
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Description

4-Propylbiphenyl is an organic compound with the chemical formula C15H18 . In its structure, a propyl group is attached to the 4-position carbon atom of the biphenyl molecule . It is a colorless liquid with a benzene-like aroma .


Synthesis Analysis

In terms of preparation, this compound can be obtained by reacting biphenyl with propylbromide . The detailed synthesis method involves the choice of reaction conditions, catalysts, and solvents, and needs to be carried out under the conditions of organic synthesis in the laboratory .


Molecular Structure Analysis

The molecular formula of this compound is C15H16 . Its average mass is 196.288 Da and its monoisotopic mass is 196.125198 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 304.4±12.0 °C at 760 mmHg, and a flash point of 141.4±10.3 °C . It also has good solubility and can be dissolved in common organic solvents, such as ethanol, acetone, and dichloromethane .

Scientific Research Applications

Ecotoxicological Evaluation

Studies on biphenyl derivatives, such as 4-aminobiphenyl, have focused on their ecotoxicological impact. For example, the toxic effects of 4-aminobiphenyl were investigated using a test battery of ecotoxicological model systems. These included the immobilization of Daphnia magna, development of zebrafish embryos, and inhibition of mammalian cell proliferation. The study found 4-aminobiphenyl to be toxic to both aquatic organisms and mammalian cells, highlighting the need for a comprehensive test battery to assess the environmental impact of such compounds (Jiangning et al., 2004).

Electrolyte Additives for Lithium Cells

Research on the influence of electrolyte additives on the safety and cycle life of rechargeable lithium cells has included biphenyl compounds. For instance, biphenyl is known as an overcharge protection additive. A study aimed to find additives with higher oxidation potential and longer charge–discharge cycle life than biphenyl, examining the effectiveness of various organic aromatic compounds, including biphenyl derivatives, in enhancing the safety and efficiency of lithium batteries (Tobishima et al., 2003).

Propolis and DNA Damage

A study explored the use of propolis in alleviating oxidative DNA damage induced by 4-aminobiphenyl in human liver cells. This research indicated that propolis could significantly reduce oxidative damage to DNA, emphasizing the antioxidant properties of propolis and its potential for protecting against environmental carcinogens (Wahyuni et al., 2021).

Liquid Crystal Research

The study of liquid crystals has included compounds like 4-propyl-4′-thiocyanato-1,1′-biphenyl (3TCB), revealing rich polymorphism and thermal behavior that contribute to our understanding of liquid crystal phases and their applications in displays and other technologies (Pel̷ka et al., 2008).

Designing Safer Compounds

Efforts to design safer anilines, including 4-aminobiphenyls, have employed quantum mechanical calculations to synthesize nonmutagenic compounds. This approach demonstrates the potential for using computational methods to design safer chemicals with reduced environmental and health risks (Birch et al., 2012).

Safety and Hazards

4-Propylbiphenyl is less potentially harmful to the human body, but as an organic compound, it still has certain toxicity and irritation . During use, attention should be paid to protective measures, avoid contact with skin and eyes, and avoid inhaling its vapor .

properties

IUPAC Name

1-phenyl-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYIXKXYHOLMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908109
Record name 4-Propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10289-45-9
Record name 4-Propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does the molecular structure of 4-Propylbiphenyl derivatives influence their liquid crystal properties?

A: Studies on 4-(trans-4-propylcyclohexyl)benzonitrile (3-CBCN), a this compound derivative, reveal a direct relationship between its molecular structure and liquid crystal behavior. [] The rigid, rod-like structure of 3-CBCN contributes to its ability to form a nematic liquid crystal phase. Furthermore, comparisons with structurally similar compounds, such as 4′-propylbiphenyl-4-carbonitrile (3-BBCN) and trans, trans-4′-propylbicyclohexyl-4-carbonitrile (3-CCCN), highlight how variations in molecular flexibility and intermolecular interactions impact mesophase stability and transition temperatures. [, ]

Q2: Can this compound derivatives be degraded by microorganisms?

A: Research demonstrates that the this compound derivative 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4'-propylbiphenyl (DTMDPB), a fluorinated liquid crystal monomer (FLCM), can be biotransformed by microbial communities. [] Specifically, the enrichment culture BG1, containing Sphingopyxis and Agromyces species, exhibited the capacity to degrade DTMDPB through a series of enzymatic reactions, including reductive defluorination, ether bond cleavage, and aromatic ring opening. [] This finding suggests a potential for bioremediation of environments contaminated with FLCMs.

Q3: How do substituents on the this compound scaffold affect the material properties of oxadiazole derivatives?

A: Introducing amine moieties and varying the alkyl chain length on the this compound core of oxadiazole derivatives significantly impacts their morphology and photophysical properties. [] For example, incorporating a dimethylamino group and a heptyl chain resulted in a nematic liquid-crystalline phase, while a shorter propyl chain led to a crystalline structure. [] This highlights the potential for tailoring the properties of these materials for applications in optoelectronic devices by fine-tuning their molecular structure.

Q4: What insights can molecular docking studies provide regarding the interactions of this compound derivatives with biological targets?

A: Molecular docking simulations have been employed to investigate the binding modes and affinities of this compound-containing sydnones to cancer-related proteins. [] These studies revealed favorable interactions with targets like EGF-TK, suggesting a potential mechanism for their observed antiproliferative effects. [] Computational approaches like these offer valuable tools for understanding structure-activity relationships and guiding the development of more potent and selective drug candidates.

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